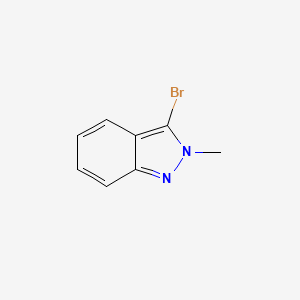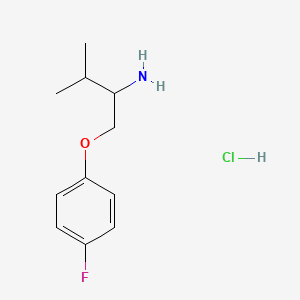
1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride, also known as 4-FPB, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.64 g/mol. 4-FPB is a member of the class of compounds known as phenylalkanones, which are aromatic compounds with an alkyl group attached to a phenyl ring. 4-FPB has been used in a variety of laboratory experiments due to its ability to act as a prodrug and its ability to interact with various enzymes, receptors, and other molecules.
Applications De Recherche Scientifique
Neuroscience
This compound has shown potential in neuroscience research, particularly in the study of N-type calcium channels . These channels are implicated in chronic and neuropathic pain, and inhibitors of these channels are sought after for pain management . The compound’s derivatives could serve as simplified analogs for more complex mimetics, offering a new avenue for the development of pain therapeutics.
Pharmacology
In pharmacology, the compound is used as a building block for creating molecules with potential therapeutic effects. It’s part of a class of compounds that have been explored for their anticancer properties . Specifically, derivatives of this compound have been studied for their selective inhibitory activity against various human cancer cell lines .
Biochemistry
Biochemists utilize this compound in the synthesis of complex molecules. It serves as a precursor in the creation of bioactive molecules with potential applications in drug discovery and development. The compound’s role in the synthesis of novel therapeutic agents is a key area of interest .
Medicinal Chemistry
In medicinal chemistry, the compound is involved in the synthesis of 2-aminothiazole derivatives , which are part of clinically applied anticancer drugs like dasatinib and alpelisib. These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reference in chromatographic methods to identify and quantify similar compounds in various samples. Its well-defined structure and properties make it suitable for such applications .
Organic Synthesis
The compound finds applications in organic synthesis, where it can be used to create functionalized aromatic compounds . These compounds are essential in the synthesis of materials with specific properties, such as improved thermal stability or flame resistance .
Propriétés
IUPAC Name |
1-(4-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHOUQKCVRJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



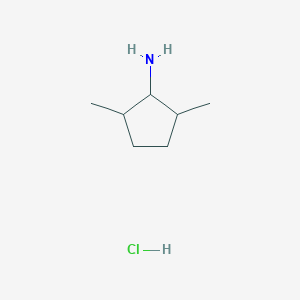
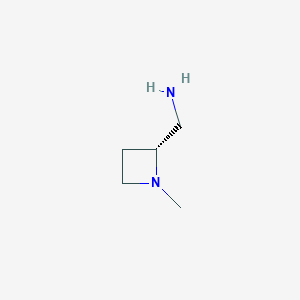


![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
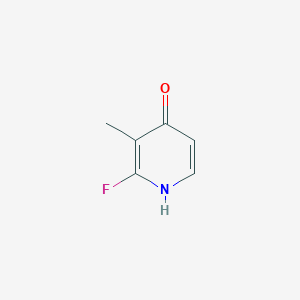
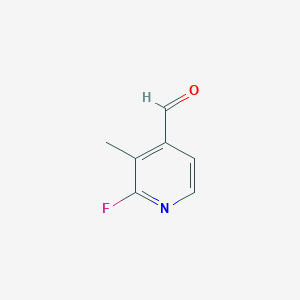
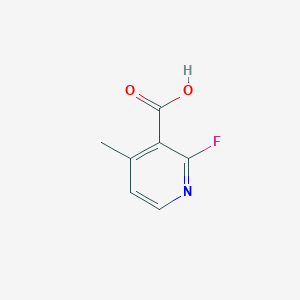

![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)
